Cas no 405239-72-7 (Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate)

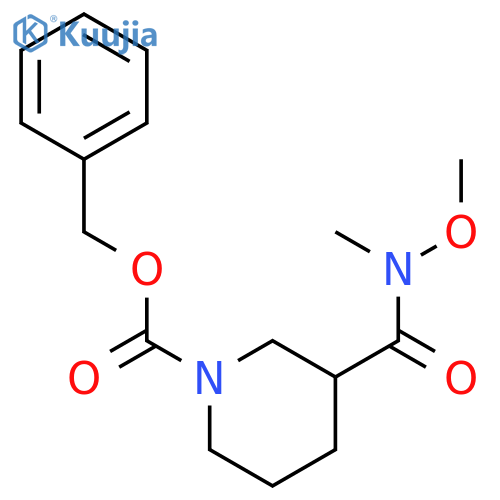

405239-72-7 structure

商品名:Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate

CAS番号:405239-72-7

MF:C16H22N2O4

メガワット:306.356884479523

MDL:MFCD09756513

CID:2115671

PubChem ID:22258974

Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

- BENZYL 3-[METHOXY(METHYL)CARBAMOYL]PIPERIDINE-1-CARBOXYLATE

- SCHEMBL4944408

- DA-35105

- CS-0047153

- Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate

- 405239-72-7

- benzyl 3-{[methoxy(methyl)amino]carbonyl)-1-piperidinecarboxylate

- MFCD09756513

- AS-70822

- benzyl 3-{[methoxy(methyl)amino]carbonyl}-1-piperidinecarboxylate

- 1-Cbz-N-methoxy-N-methyl-3-piperidinecarboxamide

- A1-36459

- benzyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

- YGJZELRSUMZXKK-UHFFFAOYSA-N

- W10306

- AKOS027255477

- DTXSID101157879

- Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate

-

- MDL: MFCD09756513

- インチ: InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-9-6-10-18(11-14)16(20)22-12-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3

- InChIKey: YGJZELRSUMZXKK-UHFFFAOYSA-N

- ほほえんだ: CN(C(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)OC

計算された属性

- せいみつぶんしりょう: 306.15800

- どういたいしつりょう: 306.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 59.1Ų

じっけんとくせい

- PSA: 59.08000

- LogP: 1.99290

Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D765328-1g |

benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |

405239-72-7 | 95% | 1g |

$240 | 2024-06-06 | |

| eNovation Chemicals LLC | D765328-250mg |

benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |

405239-72-7 | 95% | 250mg |

$150 | 2024-06-06 | |

| 1PlusChem | 1P00CJ00-500mg |

benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |

405239-72-7 | 98% | 500mg |

$139.00 | 2024-05-03 | |

| A2B Chem LLC | AF83696-1g |

Benzyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |

405239-72-7 | 98% | 1g |

$224.00 | 2024-04-20 | |

| 1PlusChem | 1P00CJ00-5g |

benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |

405239-72-7 | 98% | 5g |

$585.00 | 2024-05-03 | |

| A2B Chem LLC | AF83696-5g |

Benzyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |

405239-72-7 | 98% | 5g |

$649.00 | 2024-04-20 | |

| Aaron | AR00CJ8C-2g |

benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |

405239-72-7 | 96% | 2g |

$375.00 | 2023-12-14 | |

| 1PlusChem | 1P00CJ00-100mg |

benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |

405239-72-7 | 98% | 100mg |

$72.00 | 2024-05-03 | |

| 1PlusChem | 1P00CJ00-250mg |

benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |

405239-72-7 | 98% | 250mg |

$105.00 | 2024-05-03 | |

| eNovation Chemicals LLC | D765328-250mg |

benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |

405239-72-7 | 95% | 250mg |

$350 | 2025-02-20 |

Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

405239-72-7 (Benzyl 3-Methoxy(Methyl)CarbamoylPiperidine-1-Carboxylate) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量